5-(1-Aminoethyl)-2-methoxyphenol
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Overview
Description
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a phenol group, an aminoethyl group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes due to their efficiency and selectivity. Engineered transaminases are employed to achieve high conversion rates and enantiomeric purity, making the process cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) involves its interaction with various molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways and reactions. The presence of the aminoethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity as a chiral solvating agent .
Comparison with Similar Compounds
Similar Compounds
Phenol, 5-(1-aminoethyl)-2-methoxy-, (S)-(9CI): The enantiomer of the compound, differing in the spatial arrangement of the aminoethyl group.
Phenol, 4-(1-aminoethyl)-2-methoxy-: A positional isomer with the aminoethyl group at the para position.
Phenol, 5-(1-aminoethyl)-3-methoxy-: Another positional isomer with the methoxy group at the meta position.
Uniqueness
Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with chiral environments .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-(1-aminoethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,11H,10H2,1-2H3 |
InChI Key |
DZLWXRQGMAKTBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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